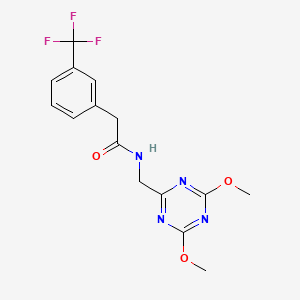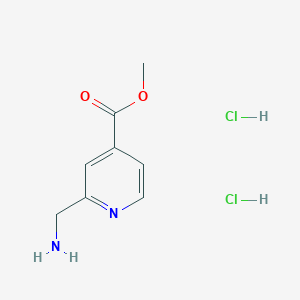
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, also known as MAPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MAPC is a small molecule that exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. In
Mechanism of Action
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride exerts its biological effects by inhibiting the activity of a key enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression, and its inhibition by Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride leads to the upregulation of genes that are involved in various biological processes such as cell differentiation and apoptosis. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been reported to have anti-angiogenic effects, which may contribute to its anti-tumor activity. In addition, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride also exhibits a unique mechanism of action, making it a promising candidate for the development of novel drugs. However, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has some limitations for lab experiments, including its low solubility in water and its instability in acidic conditions.
Future Directions
For the research on Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride include the development of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride-based drugs, investigation of the structure-activity relationship of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride, and the use of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride as a tool for epigenetic research and drug discovery.
Synthesis Methods
The synthesis of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride involves the reaction of 2-(aminomethyl)pyridine-4-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride dihydrochloride. The yield of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride can be improved by using a microwave-assisted synthesis method. This method has been reported to yield a higher purity of Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride and a shorter reaction time.
Scientific Research Applications
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been reported to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride has been reported to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;;/h2-4H,5,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJENXLNNGVRVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)pyridine-4-carboxylate dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)
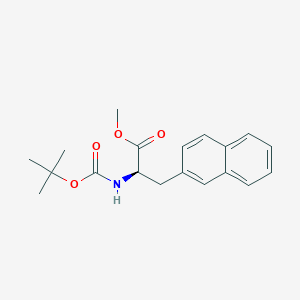
![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
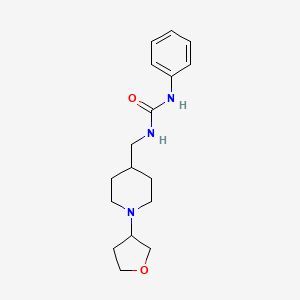
![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-2-yl)methanone](/img/structure/B2946163.png)
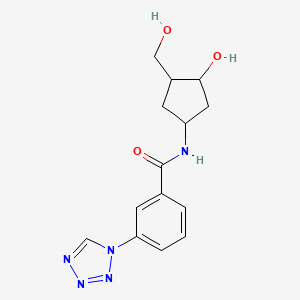
![N-(2,3-difluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2946168.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/no-structure.png)
![(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride](/img/structure/B2946170.png)
![Ethyl 4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946172.png)
![1,4-Bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2946173.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester](/img/structure/B2946175.png)
